molecular formula C7H10N2O2 B15384221 1-(5-Methoxypyrimidin-2-yl)ethan-1-ol

1-(5-Methoxypyrimidin-2-yl)ethan-1-ol

Cat. No.: B15384221
M. Wt: 154.17 g/mol
InChI Key: BBCYXZLDGZEMFI-UHFFFAOYSA-N
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Description

1-(5-Methoxypyrimidin-2-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrimidine ring substituted with a methoxy group at the 5-position and an ethanol moiety at the 2-position. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, leveraging their heterocyclic frameworks for bioactivity or further functionalization .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(5-methoxypyrimidin-2-yl)ethanol

InChI

InChI=1S/C7H10N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-5,10H,1-2H3

InChI Key

BBCYXZLDGZEMFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Ethanol Derivatives

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol (CAS 1704940-28-2)
  • Structure: Methyl substituent at the pyrimidine 4-position; ethanol at the 5-position.
  • Molecular Weight : 138.17 g/mol.
  • Synthesis : Chiral synthesis routes yield enantiopure forms, with applications in asymmetric catalysis .
1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethan-1-one
  • Structure : Morpholine and methyl substituents on pyrimidine; ketone instead of alcohol.
  • Synthesis : Prepared via nucleophilic substitution with morpholine, yielding 15% as a yellowish-brown oil .
  • Reactivity : The ketone group offers distinct redox behavior, enabling reductions to alcohols (e.g., using Ru catalysts ), unlike the pre-existing alcohol moiety in the target compound.

Pyridine-Based Ethanol Derivatives

1-(Pyridin-2-yl)ethan-1-ol
  • Structure: Ethanol substituent on pyridine’s 2-position.
  • Synthesis : Hydrogenation of 2-acetylpyridine using Ni catalysts under mild conditions (room temperature, 24 h) .
  • NMR Data : δ 1.46 (CH3), δ 4.13 (OH), δ 7.27–8.42 (aromatic protons) .
  • Key Differences : Pyridine’s lower aromaticity compared to pyrimidine may enhance solubility in polar solvents.
1-(Pyridin-3-yl)ethan-1-ol
  • Catalytic Reduction : Asymmetric hydrogenation of 3-acetylpyridine using Ru catalysts achieves 97% yield and 99% enantiomeric excess (ee) .
  • Applications : High stereoselectivity makes this compound valuable in chiral drug synthesis.

Other Heterocyclic Ethanol Derivatives

1-(Benzoxazol-2-yl)ethan-1-ol
  • Structure: Benzoxazole ring with ethanol substituent.
  • Stereochemical Studies : DFT calculations reveal transition states for kinetic resolution, highlighting steric and electronic influences on enantioselectivity .
  • Reactivity : The benzoxazole ring’s electron-deficient nature may increase acidity of the hydroxyl group compared to pyrimidine derivatives.
1-(Thietan-2-yl)ethan-1-ol
  • Structure : Sulfur-containing thietane ring.
  • Synthesis : Derived from iodination and sulfide displacement reactions, yielding 51% over two steps .
  • Unique Properties : The thietane ring introduces strain and sulfur-based reactivity, diverging from the planar pyrimidine system.

Aromatic and Substituted Ethanol Derivatives

1-(Naphthalen-2-yl)ethan-1-ol
  • Oxidation : Catalyzed by sodium copper chlorophyllin, yielding 66% ketone under optimized conditions .
  • Comparison : The naphthalene group enhances hydrophobicity, reducing water solubility relative to heterocyclic analogs.
1-(p-Tolyl)ethan-1-ol
  • Synthesis : Iron phthalocyanine/NaBH4 catalyzes alkyne conversion to alcohol (67.8% yield) .
  • Applications : Demonstrates utility in pharmaceutical intermediate synthesis via alkyne functionalization.

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